sodium butoxide chemical structure and properties
sodium butoxide chemical structure and properties
An In-Depth Technical Guide to Sodium Butoxide for Researchers and Drug Development Professionals
Introduction
Sodium butoxide, an alkali metal alkoxide, is a pivotal reagent in organic synthesis, valued for its strong basicity. It exists primarily in two isomeric forms: sodium n-butoxide and sodium tert-butoxide. While both are potent bases, their steric and electronic differences lead to distinct applications in chemical synthesis. Sodium n-butoxide typically acts as a strong nucleophile and base, whereas the sterically hindered sodium tert-butoxide is widely employed as a strong, non-nucleophilic base. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of sodium butoxide, with a primary focus on the more commonly utilized sodium tert-butoxide isomer.
Chemical Structure and Isomerism
Sodium butoxide is an ionic compound composed of a sodium cation (Na⁺) and a butoxide anion (C₄H₉O⁻). The structure of the butoxide anion dictates the isomer and its subsequent reactivity.
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Sodium n-butoxide (CAS: 2372-45-4): Features a linear four-carbon chain. Its unhindered nature allows it to act as both a strong base and a nucleophile.
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Sodium tert-butoxide (CAS: 865-48-5): Features a bulky tert-butyl group where the anionic oxygen is attached to a tertiary carbon. This significant steric hindrance prevents it from acting as a nucleophile in most cases, making it an excellent choice for reactions requiring a strong base to abstract a proton without participating in substitution reactions.[1]
Physicochemical Properties
The physical and chemical properties of sodium butoxide isomers vary significantly due to their structural differences. The data presented below has been compiled from various sources for easy comparison.
Physical Properties
| Property | Sodium n-butoxide | Sodium tert-butoxide |
| Chemical Formula | C₄H₉NaO | C₄H₉NaO[1] |
| Molecular Weight | 96.10 g/mol | 96.10 g/mol [1] |
| Appearance | Liquid | White to off-white hygroscopic solid/powder[1][2] |
| Density | ~0.874 g/cm³ | 1.025 - 1.104 g/cm³[3] |
| Melting Point | Not applicable | ~180 °C (with decomposition)[3] |
| Boiling Point | 117.7 °C | 180 °C / 1 mmHg[3] |
| Flash Point | Not specified | 12 °C[3] |
Solubility Data (Sodium tert-butoxide)
Sodium tert-butoxide reacts violently with water and is typically used in anhydrous, aprotic solvents.[2] Its solubility in various organic solvents at 25°C is detailed below.
| Solvent | Solubility (wt %) |
| Tetrahydrofuran (THF) | 38%[2] |
| Methyl t-butyl ether | 25%[2] |
| Diglyme | 22%[2] |
| Cyclohexane | 14%[2] |
| Hexane | 11%[2] |
| Toluene | 6%[2] |
Spectroscopic and Chemical Properties
| Property | Sodium n-butoxide | Sodium tert-butoxide |
| pKa (of conjugate acid) | ~16 (n-butanol) | ~17-19 (tert-butanol)[1] |
| ¹H NMR (Typical) | Data not readily available | δ ~1.3 ppm (singlet, 9H in DMSO-d₆) |
| Reactivity | Strong base and nucleophile | Strong, non-nucleophilic base[1] |
| Key Hazards | Flammable, moisture-sensitive, corrosive | Flammable solid, self-heating, reacts violently with water, causes severe burns[2] |
Experimental Protocols
Detailed methodologies for the synthesis and application of sodium butoxide are crucial for reproducible and safe laboratory work. All procedures involving sodium butoxide should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Synthesis of Sodium tert-butoxide
Two primary methods are commonly employed for the synthesis of sodium tert-butoxide.
Method 1: From Sodium Metal and tert-Butanol
This traditional method involves the direct reaction of sodium metal with tert-butanol.
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Materials: Sodium metal, anhydrous tert-butanol, anhydrous xylene (solvent), nitrogen or argon gas supply, three-necked round-bottom flask, reflux condenser, mechanical stirrer, heating mantle.
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Procedure:
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Equip a dry three-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a gas outlet, and a dropping funnel. Purge the entire apparatus with dry nitrogen or argon.
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Add anhydrous xylene to the flask, followed by sodium metal cut into small pieces.[4]
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Heat the mixture to the melting point of sodium (~98 °C) while stirring to create a fine dispersion of molten sodium.[4]
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Slowly add anhydrous tert-butanol dropwise from the dropping funnel. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. The rate of addition should be controlled to maintain a steady reflux.[4]
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After the addition is complete, continue heating the mixture at reflux for several hours until all the sodium has reacted and hydrogen evolution ceases.[4]
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The product, sodium tert-butoxide, will precipitate from the xylene. The solvent can be removed under reduced pressure, and the resulting solid can be washed with anhydrous pentane or hexane and dried under vacuum to yield the final product.[4]
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Method 2: From Sodium Amide and tert-Butanol
This method offers a potentially safer alternative to using sodium metal.[5][6]
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Materials: Sodium amide (NaNH₂), anhydrous tert-butanol, anhydrous toluene or heptane (solvent), nitrogen or argon gas supply, reaction vessel with stirrer and heating capabilities.
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Procedure:
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To a dry, inerted reaction vessel, add the solvent (toluene or heptane) and sodium amide.[6]
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Slowly add anhydrous tert-butanol to the stirred suspension. The reaction will generate ammonia gas.[6]
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Heat the mixture to 70-110 °C and maintain this temperature for several hours until the reaction is complete, as indicated by the cessation of ammonia evolution.[6]
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Upon completion, the crude product can be purified by distillation (rectification) to remove the solvent and any unreacted starting materials, yielding the final sodium tert-butoxide product with high purity.[6]
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Williamson Ether Synthesis
Sodium tert-butoxide is often used as the base to deprotonate an alcohol, forming an alkoxide nucleophile. However, due to its steric bulk, it is more commonly used to deprotonate less hindered alcohols in reactions with primary alkyl halides. Using a bulky base with a bulky alcohol or a secondary/tertiary halide will favor elimination (E2) over substitution (Sₙ2).
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Materials: Alcohol, sodium tert-butoxide (or sodium hydride for in situ generation of the alkoxide), primary alkyl halide, anhydrous solvent (e.g., THF, DMF), nitrogen or argon atmosphere.
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Procedure:
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In a dry, inerted flask, dissolve the alcohol in the anhydrous solvent.
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Add sodium tert-butoxide (1.1 equivalents) portion-wise to the solution at 0 °C. Allow the mixture to stir for 20-30 minutes to ensure complete deprotonation, forming the sodium alkoxide.
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Add the primary alkyl halide (1.0 equivalent) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature or heat as necessary (monitoring by TLC) until the starting material is consumed.
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Cool the reaction mixture and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ether.
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Purify the product by column chromatography or distillation as required.
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Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation, where sodium tert-butoxide is one of the most effective bases.
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Materials: Aryl halide (e.g., aryl bromide), amine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos), sodium tert-butoxide, anhydrous toluene or dioxane.
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Procedure:
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To a dry Schlenk tube or reaction vial under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).[7]
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Add the amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).[7]
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Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.[7]
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Seal the vessel and heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.[7][8]
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Once complete, cool the mixture to room temperature. Quench the reaction with water or saturated aqueous NH₄Cl.[7]
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Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[7]
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Purify the resulting arylamine product by column chromatography.
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Key Applications in Organic Synthesis
The utility of sodium butoxide, particularly the tert-butoxide isomer, stems from its ability to act as a strong, sterically hindered base.
Deprotonation and Enolate Formation
Sodium tert-butoxide is highly effective at deprotonating carbon acids, such as ketones and esters, to form enolates.[9] The regioselectivity of this deprotonation can be controlled. Due to its steric bulk, sodium tert-butoxide preferentially removes the more accessible, less sterically hindered proton, leading to the formation of the kinetic enolate. This is in contrast to smaller bases or thermodynamic conditions, which favor the more substituted, thermodynamic enolate.
Elimination Reactions
As a strong, non-nucleophilic base, sodium tert-butoxide is an ideal reagent for promoting E2 elimination reactions to form alkenes from alkyl halides and sulfonates. Its bulkiness disfavors the competing Sₙ2 reaction, even with primary substrates under certain conditions, leading to high yields of the elimination product.
Other Base-Mediated Reactions
Sodium tert-butoxide serves as a key reagent in a wide array of other transformations, including:
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Condensation Reactions: Such as the Claisen and Dieckmann condensations.
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Rearrangements: Including the Favorskii and Sommelet-Hauser rearrangements.
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Palladium-Catalyzed Cross-Coupling: Beyond the Buchwald-Hartwig amination, it is used in Suzuki, Heck, and Sonogashira couplings where a strong base is required.
Safety and Handling
Sodium butoxide isomers are hazardous materials that require strict safety protocols.
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Flammability: Both isomers are flammable. Sodium tert-butoxide is a flammable solid that is also self-heating and may ignite on contact with air.[2] All sources of ignition must be excluded from the handling area.
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Reactivity: They react violently with water and moisture, releasing flammable butanol vapor and corrosive sodium hydroxide. They must be stored and handled under a dry, inert atmosphere.
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Corrosivity: Sodium butoxide is highly corrosive and can cause severe skin burns and eye damage upon contact.[2]
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Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat, must be worn at all times. Work should be conducted in a well-ventilated chemical fume hood.
Conclusion
Sodium butoxide, especially the tert-butoxide isomer, is an indispensable tool for the modern organic chemist. Its properties as a strong, non-nucleophilic base enable a vast range of chemical transformations, from classical condensation and elimination reactions to state-of-the-art palladium-catalyzed cross-couplings. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in research and development.
References
- 1. Sodium tert-butoxide | 865-48-5 [chemicalbook.com]
- 2. suparnachemicals.co.in [suparnachemicals.co.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A kind of preparation technology of sodium tert-butoxide_Chemicalbook [chemicalbook.com]
- 5. CN106699516A - Sodium tert-butoxide production technology - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
